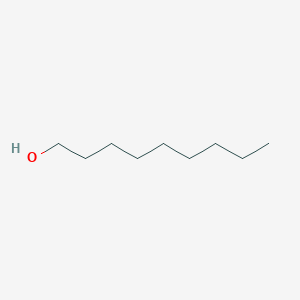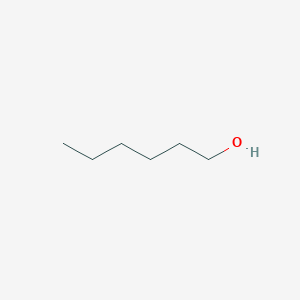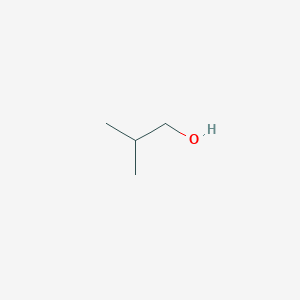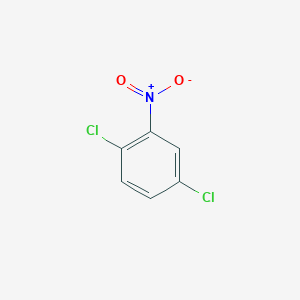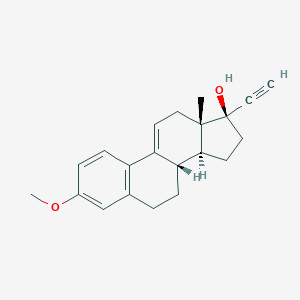
9(11)-Dehydromestranol
Descripción general
Descripción
9(11)-Dehydromestranol, also known as 11-dehydromethyltestosterone, is a synthetic androgenic steroid with a variety of uses in scientific research. It is a derivative of the androgen testosterone and has been found to have anabolic and androgenic activity in laboratory animals. 9(11)-Dehydromestranol has been used in a number of studies to investigate the effects of androgens on the body and to study the mechanisms of action of androgens.
Aplicaciones Científicas De Investigación
It can be selectively ozonised in ring C, which is a notable chemical property (Crossley & Dowell, 1971).
9(11)-Dehydromestranol exhibits greater estrogen receptor binding affinity than estradiol and its 16 alpha-fluorinated derivatives, suggesting potential applications in hormonal therapies or research (Hanson, Napolitano, & Fiaschi, 1990).
It has been used in the study of abscisic acid synthesis under drought stress in drought-tolerant cowpea plants, where VuNCED1 cDNA encodes a 9-cis-epoxycarotenoid dioxygenase, crucial for ABA synthesis (Iuchi, Kobayashi, Yamaguchi-Shinozaki, & Shinozaki, 2000).
9(11)-DHEP from Ganoderma lucidum mycelium induces apoptosis in human malignant melanoma cells, pointing to its potential in cancer research (Zheng et al., 2018).
It is also relevant in pharmaceutical analysis, where chromatographic and spectroscopic techniques estimate impurity profiles in drugs, such as 9(11)-dehydromestranol in mestranol (Görög, Lauko, & Herényi, 1998).
The rat kidney's aldehyde dehydrogenase uses it for the oxidation of 9-cis- and all-trans-retinal to corresponding retinoic acids, indicating its role in metabolic studies (Labrecque, Dumas, Lacroix, & Bhat, 1995).
In liver microsomes of various animals, 11beta-hydroxy steroid dehydrogenase, which can be relevant in steroid metabolism research, acts on this compound (Bush, Hunter, & Meigs, 1968).
Propiedades
IUPAC Name |
(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXJUYLYKYITPG-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(11)-Dehydromestranol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)
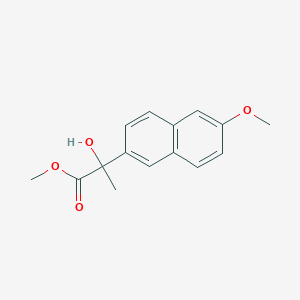
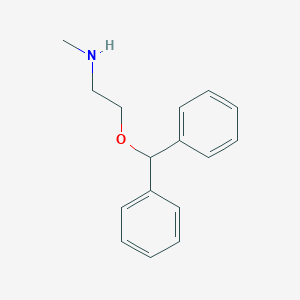

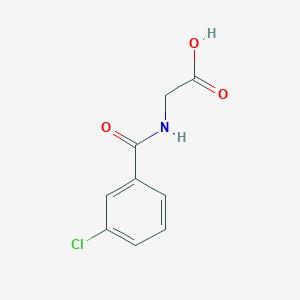


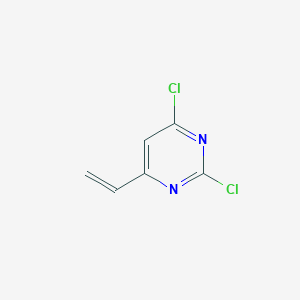
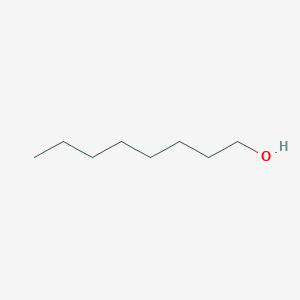
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)
